molecular formula C29H33ClFNO4 B12285752 [1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-

[1,1'-Biphenyl]-4-carboxylic acid, 2'-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl-

Cat. No.: B12285752
M. Wt: 514.0 g/mol
InChI Key: UNFHDRVFEQPUEL-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-4-carboxylic acid, 2’-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl- is a complex organic compound that features a biphenyl core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-4-carboxylic acid, 2’-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl- typically involves multiple steps, including the formation of the biphenyl core, introduction of the carboxylic acid group, and subsequent functionalization with the specified substituents. Common reagents and conditions might include:

    Formation of Biphenyl Core: Coupling reactions such as Suzuki or Ullmann coupling.

    Introduction of Carboxylic Acid Group: Carboxylation reactions.

    Functionalization: Use of protecting groups, selective deprotection, and introduction of amino and hydroxy groups through nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to ketones or carboxylic acids.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation, nitration, or sulfonation of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Use of electrophilic aromatic substitution conditions, such as nitration with nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions would depend on the specific functional groups present and the reaction conditions used. For example, oxidation of the alcohol group might yield a ketone or carboxylic acid, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, the compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids, to understand its potential as a therapeutic agent.

Medicine

In medicine, the compound could be investigated for its pharmacological properties, including its potential as a drug candidate for treating various diseases.

Industry

In industry, the compound might be used in the development of specialty chemicals, such as advanced polymers or coatings.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, 2’-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl- would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    [1,1’-Biphenyl]-4-carboxylic acid derivatives: Compounds with similar biphenyl cores but different substituents.

    Fluorophenyl derivatives: Compounds with fluorophenyl groups that might exhibit similar pharmacological properties.

    Amino alcohol derivatives: Compounds with amino and alcohol functional groups that could have similar chemical reactivity.

Uniqueness

The uniqueness of [1,1’-Biphenyl]-4-carboxylic acid, 2’-[(1R)-1-[(2R)-3-[[2-(4-chloro-3-fluorophenyl)-1,1-dimethylethyl]amino]-2-hydroxypropoxy]ethyl]-3-methyl- lies in its specific combination of functional groups, which could confer unique chemical and biological properties. This might make it particularly valuable in the development of new therapeutic agents or advanced materials.

Properties

Molecular Formula

C29H33ClFNO4

Molecular Weight

514.0 g/mol

IUPAC Name

4-[2-[1-[3-[[1-(4-chloro-3-fluorophenyl)-2-methylpropan-2-yl]amino]-2-hydroxypropoxy]ethyl]phenyl]-2-methylbenzoic acid

InChI

InChI=1S/C29H33ClFNO4/c1-18-13-21(10-11-23(18)28(34)35)25-8-6-5-7-24(25)19(2)36-17-22(33)16-32-29(3,4)15-20-9-12-26(30)27(31)14-20/h5-14,19,22,32-33H,15-17H2,1-4H3,(H,34,35)

InChI Key

UNFHDRVFEQPUEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2C(C)OCC(CNC(C)(C)CC3=CC(=C(C=C3)Cl)F)O)C(=O)O

Origin of Product

United States

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